Technical Whitepaper: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol
Technical Whitepaper: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol
The following technical guide provides an in-depth analysis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol , a high-value chiral building block used in the synthesis of next-generation pharmaceutical agents.
Optimizing Chiral Scaffolds for Medicinal Chemistry
Executive Summary
(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol is a specialized chiral amino alcohol intermediate.[1] It serves as a critical pharmacophore in the development of kinase inhibitors, GPCR ligands, and anti-infectives.[1] The compound's value lies in its unique substitution pattern: the 3-chloro-4-fluoro moiety significantly enhances metabolic stability by blocking Phase I oxidation sites (para- and meta-positions) on the phenyl ring, while the (2R)-aminoethanol backbone provides a versatile handle for heterocycle formation (e.g., oxazolidinones, morpholines) or direct hydrogen-bonding interactions within a receptor pocket.[1]
Molecular Architecture & Physicochemical Profile[1][2]
Chemical Identity[1][3][4][5][6][7]
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IUPAC Name: (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol[1]
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CAS Registry Number:
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Molecular Weight: 189.61 g/mol
Stereochemical Configuration
The compound possesses a single chiral center at the C2 position. The (2R) configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules:
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-NH₂ (Highest Priority, N > O)
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-CH₂OH (C bonded to O)[1]
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-H (Lowest Priority)
Note: In many amino alcohols, the priority switch between the hydroxymethyl group and the aryl ring depends heavily on the aryl substituents. For this specific structure, the standard convention for "phenylglycinol" analogs is maintained.
Key Physicochemical Constants (Predicted)
The following data points are critical for process chemistry and formulation development.
| Property | Value | Rationale/Implication |
| LogP (Octanol/Water) | ~1.6 – 1.9 | The Cl/F substitution increases lipophilicity compared to unsubstituted phenylglycinol (LogP ~0.5), improving membrane permeability.[1] |
| pKa (Amine) | 8.5 – 8.8 | Electron-withdrawing halogens (Inductive effect -I) on the phenyl ring slightly reduce the basicity of the benzylic amine compared to benzylamine (pKa ~9.3).[1] |
| pKa (Alcohol) | ~15.5 | Typical primary alcohol acidity; acts as a nucleophile in cyclization reactions.[1] |
| Polar Surface Area (PSA) | 46.25 Ų | Favorable for CNS penetration and oral bioavailability.[1] |
| Solubility | DMSO, MeOH | High solubility in polar organic solvents; limited solubility in non-polar hydrocarbons (Hexane).[1] |
Synthetic Routes & Process Chemistry
The synthesis of the (2R)-enantiomer requires strict stereocontrol.[1] Two primary methodologies are employed in industrial settings: Asymmetric Reduction of Amino Acids and Biocatalytic Resolution .
Route A: Reduction of (R)-3-Chloro-4-fluorophenylglycine
This is the most scalable chemical route.[1] It preserves the chirality of the starting amino acid.[1]
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Starting Material: (R)-2-Amino-2-(3-chloro-4-fluorophenyl)acetic acid.[1]
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Activation: The carboxylic acid is activated (e.g., mixed anhydride or esterification).[1]
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Reduction: Treatment with Lithium Aluminum Hydride (LAH) or Borane-Dimethyl Sulfide (BH₃[1]·DMS) reduces the carboxylate to the primary alcohol without racemizing the alpha-amine.[1]
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Workup: Fieser workup or acidic quenching to isolate the amino alcohol.
Route B: Biocatalytic Reduction of Ketones
For green chemistry applications, an enzymatic route is preferred to generate the chiral center from a prochiral ketone.[1]
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Substrate: 2-Amino-1-(3-chloro-4-fluorophenyl)ethanone (often protected as the N-Boc derivative).[1]
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Catalyst: Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) with NADPH cofactor recycling.[1]
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Selectivity: Specific enzymes (e.g., from Rhodococcus or engineered E. coli) can achieve >99% ee for the (R)-isomer.[1]
Synthetic Workflow Diagram
The following diagram illustrates the logical flow for synthesizing the target molecule and its conversion into a drug scaffold.
Figure 1: Synthetic pathway from acetophenone precursor to the target amino alcohol and downstream pharmaceutical applications.
Reactivity & Functionalization[1][2]
The 1,2-amino alcohol motif is a "privileged structure" in organic synthesis, allowing for specific heterocyclization reactions.[1]
Oxazolidinone Formation
Reaction with phosgene, triphosgene, or carbonyldiimidazole (CDI) cyclizes the amino alcohol into a chiral oxazolidinone .[1]
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Mechanism: The amine attacks the carbonyl source first (higher nucleophilicity), followed by the hydroxyl group closing the ring.[1]
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Utility: This scaffold is found in blockbuster antibiotics (e.g., Linezolid analogs) where the 3-chloro-4-fluorophenyl group provides essential hydrophobic binding interactions.[1]
Reductive Amination
The primary amine is a nucleophilic handle.
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Reaction: Condensation with aldehydes followed by reduction (NaBH(OAc)₃).[1]
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Utility: Used to attach the "head group" in beta-adrenergic receptor agonists or kinase inhibitors.
Analytical Characterization
To validate the identity and purity of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol, the following protocols are standard.
Enantiomeric Purity (Chiral HPLC)
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]
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Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA) to suppress peak tailing of the amine.[1]
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Detection: UV at 254 nm (Aromatic absorption).[1]
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Acceptance Criteria: >98% ee for pharmaceutical intermediates.
NMR Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
Safety & Handling (GHS Classification)
While specific MSDS data for the (R)-enantiomer may be proprietary, data for the racemate and structural analogs dictates the following precautions.
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Signal Word: WARNING
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Hazard Statements:
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Precautionary Measures:
References
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Sigma-Aldrich. (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride Product Sheet. (CAS 1269652-47-2).[1][9] Retrieved from [1]
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PubChem. 2-Amino-2-(3-chloro-4-fluorophenyl)ethanol Compound Summary. National Library of Medicine. Retrieved from [1]
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MDPI Biomolecules. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (Discusses enzymatic reduction of halo-acetophenones). Retrieved from [1]
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ChemicalBook. 2-Amino-2-(3-chloro-4-fluorophenyl)ethanol Properties and Suppliers. Retrieved from [1]
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Fisher Scientific. Safety Data Sheet: 2-Chloro-4-fluoroacetophenone (Precursor).[1] Retrieved from [1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-AMINO-2-(2-CHLORO-3-FLUOROPHENYL)ETHAN-1-OL CAS#: 1270418-95-5 [chemicalbook.com]
- 3. 2-Amino-2-(4-chloro-3-fluorophenyl)ethanol | 1250241-63-4 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chemscene.com [chemscene.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. (S)-2-Amino-2-(3-Chloro-4-Fluorophenyl)Ethanol Hydrochloride (1 x 5 g) | Reagentia [reagentia.eu]
